![molecular formula C9H5NO B12551510 Cyclobuta[B]furo[2,3-D]pyridine CAS No. 173894-52-5](/img/structure/B12551510.png)
Cyclobuta[B]furo[2,3-D]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobuta[B]furo[2,3-D]pyridine is a heterocyclic compound with a fused ring structure that includes a cyclobutane ring, a furan ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclobuta[B]furo[2,3-D]pyridine can be synthesized through various synthetic routes. One common method involves the use of gold, palladium, and phosphoric acid catalysis to enable a relay cycloisomerization/asymmetric [4 + 2] cycloaddition process between ynamides and carbonate of 4-hydroxy-2-cyclopentenone. This multi-catalytic protocol allows for the straightforward construction of diverse furo[2,3-b]pyridine derivatives in a one-pot fashion with good to excellent yields and diastereo- and enantioselectivities .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclobuta[B]furo[2,3-D]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, electrophiles like alkyl halides, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield deoxygenated compounds, and substitution may yield various functionalized derivatives.
Applications De Recherche Scientifique
Cyclobuta[B]furo[2,3-D]pyridine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which Cyclobuta[B]furo[2,3-D]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Molecular docking studies have shown strong binding affinities to targets like serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Cyclobuta[B]furo[2,3-D]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Similar in structure but lacks the cyclobutane ring.
Pyridine-2(H)-one: Contains a pyridine ring but differs in the fused ring system.
Nicotinonitrile: Contains a pyridine ring with a nitrile group but lacks the furan and cyclobutane rings.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
173894-52-5 |
|---|---|
Formule moléculaire |
C9H5NO |
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
11-oxa-6-azatricyclo[6.3.0.02,5]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H5NO/c1-2-8-7(1)9-6(5-10-8)3-4-11-9/h1-5H |
Clé InChI |
NHLLYSDVHUMHQT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C3C=COC3=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-Methylpyridin-2-yl)-2-oxoethyl]pyridin-1-ium iodide](/img/structure/B12551427.png)
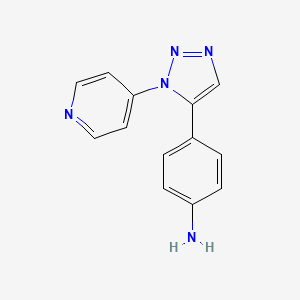
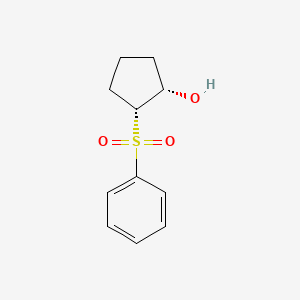
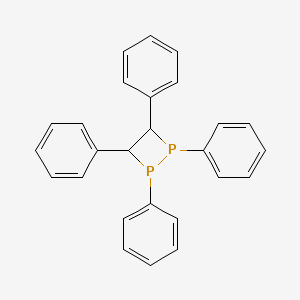

![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
![N-[3-(Triethoxysilyl)propyl]ethanethioamide](/img/structure/B12551472.png)

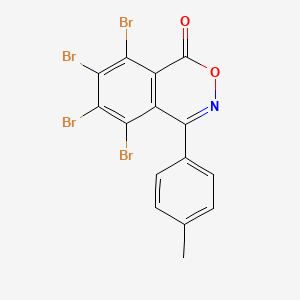
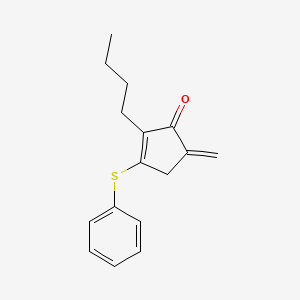
![4-(2-{4-[(3,3-Dichloroprop-2-en-1-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B12551501.png)
![5-Iodo-1-[(4-methoxyphenyl)methyl]-1h-tetrazole](/img/structure/B12551508.png)
![2-{4-[(E)-Phenyldiazenyl]phenoxy}ethan-1-amine](/img/structure/B12551511.png)

